molecular formula C11H13NOS B14736123 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one CAS No. 6431-62-5

1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one

Cat. No.: B14736123
CAS No.: 6431-62-5
M. Wt: 207.29 g/mol
InChI Key: DVBWTQHPHQVGLC-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds and π–π interactions with biological targets, enhancing its binding affinity and activity . For instance, benzothiazine derivatives have been found to inhibit enzymes such as human leukocyte elastase and other serine proteases, which are involved in inflammatory and immune responses . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one can be compared with other similar compounds within the benzothiazine family. Some notable examples include 1,2,4-benzothiadiazine-1,1-dioxide and 4H-3,1-benzothiazin-4-ones . While these compounds share a common benzothiazine core, they differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities.

Properties

CAS No.

6431-62-5

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzothiazin-4-yl)propan-1-one

InChI

InChI=1S/C11H13NOS/c1-2-11(13)12-7-8-14-10-6-4-3-5-9(10)12/h3-6H,2,7-8H2,1H3

InChI Key

DVBWTQHPHQVGLC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCSC2=CC=CC=C21

Origin of Product

United States

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